3-Nitro-1H-pyrrolo[3,2-c]pyridine
CAS No.: 23612-35-3
Cat. No.: VC2295340
Molecular Formula: C7H5N3O2
Molecular Weight: 163.13 g/mol
* For research use only. Not for human or veterinary use.
![3-Nitro-1H-pyrrolo[3,2-c]pyridine - 23612-35-3](/images/structure/VC2295340.png)
Specification
CAS No. | 23612-35-3 |
---|---|
Molecular Formula | C7H5N3O2 |
Molecular Weight | 163.13 g/mol |
IUPAC Name | 3-nitro-1H-pyrrolo[3,2-c]pyridine |
Standard InChI | InChI=1S/C7H5N3O2/c11-10(12)7-4-9-6-1-2-8-3-5(6)7/h1-4,9H |
Standard InChI Key | RLOJFVDMKIHFPQ-UHFFFAOYSA-N |
SMILES | C1=CN=CC2=C1NC=C2[N+](=O)[O-] |
Canonical SMILES | C1=CN=CC2=C1NC=C2[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
3-Nitro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic organic compound with the molecular formula C7H5N3O2 and a molecular weight of 163.13 g/mol. The compound belongs to the pyrrolo[3,2-c]pyridine family, also known as 5-azaindoles, which are indole analogs where a carbon atom in the benzene portion of the indole structure is replaced by a nitrogen atom . The bicyclic structure consists of a pyrrole ring fused with a pyridine ring, with a nitro group (-NO2) attached at the 3-position of the pyrrole portion.
Structural Characteristics
The structure of 3-Nitro-1H-pyrrolo[3,2-c]pyridine features:
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A fused bicyclic system with a pyrrole ring and a pyridine ring
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A nitro group at the 3-position of the pyrrole portion
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The NH group at position 1 of the pyrrole ring
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A nitrogen atom at position 5 of the bicyclic system (hence the name 5-azaindole for the core structure)
The presence of the nitro group significantly affects the electronic properties of the compound, as it is a strong electron-withdrawing group that can influence reactivity patterns and physicochemical properties.
Chemical Identifiers and Properties
Table 1 presents the key chemical identifiers and fundamental properties of 3-Nitro-1H-pyrrolo[3,2-c]pyridine:
Parameter | Value |
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CAS Number | 23612-35-3 |
IUPAC Name | 3-nitro-1H-pyrrolo[3,2-c]pyridine |
Molecular Formula | C7H5N3O2 |
Molecular Weight | 163.13 g/mol |
Standard InChI | InChI=1S/C7H5N3O2/c11-10(12)7-4-9-6-1-2-8-3-5(6)7/h1-4,9H |
Standard InChIKey | RLOJFVDMKIHFPQ-UHFFFAOYSA-N |
SMILES Notation | C1=CN=CC2=C1NC=C2N+[O-] |
PubChem Compound ID | 24729214 |
Physical and Chemical Properties
Solubility and Solution Properties
Based on its structure, 3-Nitro-1H-pyrrolo[3,2-c]pyridine is likely to be:
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Sparingly soluble in water due to its heterocyclic aromatic nature
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More soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF
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The NH group can participate in hydrogen bonding, potentially affecting its solubility profile
Synthesis Methods
Several synthetic approaches can be employed to prepare 3-Nitro-1H-pyrrolo[3,2-c]pyridine, generally falling into two categories: syntheses starting from pyrrole derivatives and syntheses starting from pyridine precursors.
Synthesis from Pyrrole Precursors
One approach to synthesizing 3-Nitro-1H-pyrrolo[3,2-c]pyridine involves starting with pyrrole derivatives . This pathway typically proceeds as follows:
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Starting with a 2-substituted pyrrole
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Performing a Knoevenagel condensation to insert a carboxylic acid group
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Converting the carboxylic acid to an azide group
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Executing a Curtius rearrangement to form the pyrrolo[3,2-c]pyridine core
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Introduction of the nitro group at the 3-position through direct nitration
The nitration step would likely involve the use of conventional nitrating agents such as nitric acid/sulfuric acid mixtures or nitronium salts under controlled conditions to favor substitution at the 3-position.
Synthesis from Pyridine Precursors
An alternative synthetic approach involves starting from pyridine precursors. The Süs and Möller method, for example, utilizes a photochemical ring contraction of naphthyridines to produce the pyrrolopyridine core structure . This method proceeds through several steps:
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Starting with 4-aminopyridine
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Cyclization to form 4-hydroxy-1,6-naphthyridine-3-carboxylic ester
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Saponification and decarboxylation to obtain 4-hydroxynaphthyridine
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Introduction of a nitro group using concentrated nitric acid
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Reduction of the nitro group to an amino group using Raney nickel
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Diazotization with sodium nitrite in hydrochloric acid
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Photochemical reaction to form the pyrrolopyridine-3-carboxylic acid
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Decarboxylation to obtain the pyrrolo[3,2-c]pyridine (5-azaindole)
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Subsequent nitration to introduce the nitro group at the 3-position
Direct Nitration of Pyrrolo[3,2-c]pyridine
Based on patterns observed with related heterocycles, direct nitration of pyrrolo[3,2-c]pyridine could potentially yield 3-Nitro-1H-pyrrolo[3,2-c]pyridine. Studies on 1H-pyrrolo[2,3-b]pyridines have shown that nitration occurs predominantly at the 3-position , suggesting a similar reactivity pattern might be observed for pyrrolo[3,2-c]pyridines.
Table 2: Comparison of Synthetic Approaches for 3-Nitro-1H-pyrrolo[3,2-c]pyridine
Synthetic Approach | Key Intermediates | Advantages | Challenges |
---|---|---|---|
Pyrrole Precursor Route | 2-substituted pyrrole, azide intermediates | May allow regioselective introduction of the nitro group | Multiple steps, handling of azide intermediates |
Pyridine Precursor Route | Naphthyridine derivatives | Well-documented for pyrrolopyridine synthesis | Requires photochemical equipment, multiple steps |
Direct Nitration | Pyrrolo[3,2-c]pyridine | Potentially shorter synthetic route | Control of regioselectivity may be challenging |
Reactivity and Chemical Behavior
General Reactivity Patterns
The reactivity of 3-Nitro-1H-pyrrolo[3,2-c]pyridine is influenced by both the pyrrolopyridine core structure and the nitro substituent. The compound contains several reactive sites:
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The pyrrole N-H group, which can participate in acid-base reactions and N-substitution reactions
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The nitro group, which is electron-withdrawing and can undergo reduction reactions
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The aromatic bicyclic system, which can participate in various electrophilic and nucleophilic substitution reactions
Nitro Group Transformations
The nitro group in 3-Nitro-1H-pyrrolo[3,2-c]pyridine can undergo various transformations, including:
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Reduction to an amino group (-NH2) using reducing agents such as iron/acid, zinc/acid, or catalytic hydrogenation
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Partial reduction to a hydroxylamine (-NHOH) under controlled conditions
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Nucleophilic substitution reactions in strongly activated systems
These transformations could provide access to a range of functionalized derivatives with potential applications in synthetic chemistry and medicinal chemistry.
N-H Reactivity
The N-H group at position 1 can potentially undergo various substitution reactions:
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Alkylation with alkyl halides to form N-alkyl derivatives
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Acylation with acyl chlorides or anhydrides to form N-acyl derivatives
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Reaction with Mannich reagents, as observed with related pyrrolopyridines
Biological Activities and Applications
Synthetic Chemistry Applications
3-Nitro-1H-pyrrolo[3,2-c]pyridine can serve as a valuable intermediate in synthetic chemistry:
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It provides a platform for the introduction of various substituents through the transformation of the nitro group
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The compound can serve as a building block for the synthesis of more complex heterocyclic systems
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It may find applications in the development of functional materials, such as organic electronic materials or dyes
Research Applications
One specific research application mentioned in the literature is the investigation of pyrrolopyridines as substrates for nitrile reductase queF, an enzyme capable of reducing nitrile groups to primary amines . This suggests potential applications in the study of enzyme-substrate interactions and biocatalytic transformations.
Analytical Methods for Detection and Characterization
Spectroscopic Methods
Several spectroscopic techniques can be employed for the characterization of 3-Nitro-1H-pyrrolo[3,2-c]pyridine:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information
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Infrared (IR) Spectroscopy: Characteristic absorption bands for the nitro group and N-H functionality
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Mass Spectrometry: Molecular weight confirmation and fragmentation pattern analysis
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UV-Visible Spectroscopy: Absorption spectra reflecting the electronic structure of the compound
Chromatographic Methods
Various chromatographic techniques can be used for the purification and analysis of 3-Nitro-1H-pyrrolo[3,2-c]pyridine:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
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Gas Chromatography (GC), potentially with derivatization
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